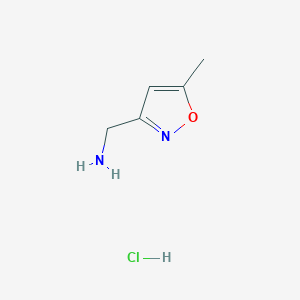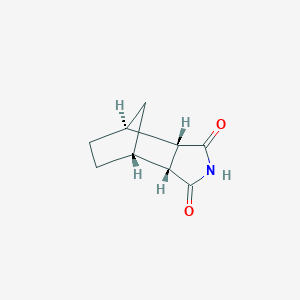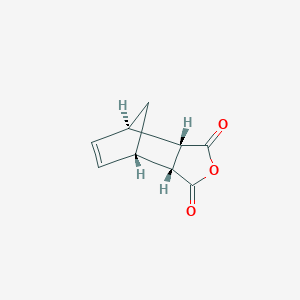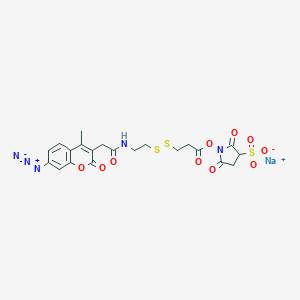
5(6)-Iodoacetamidotetramethylrhodamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(6)-Iodoacetamidotetramethylrhodamine is a useful research compound. Its molecular formula is C26H24IN3O4 and its molecular weight is 569.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Subheading Spectral Characterization of 5(6)-Iodoacetamidotetramethylrhodamine
This compound has been extensively characterized spectroscopically. Zandvoort et al. (1999) conducted a thorough investigation into its spectroscopic properties, examining the probe in various solvents such as ethanol, water, and glycerol. The study used techniques like absorption and fluorescence spectroscopy, confocal microscopy, and polarized fluorescence experiments to establish the monomeric character and purity of the compound. A significant finding was the strong environmental dependence of its optical properties, particularly the difference angle between the absorption and emission dipole moment, which provides valuable insights for future research applications (Zandvoort et al., 1999).
Protein Interaction and Modification
Subheading Interaction with Muscle Fiber Proteins
The interaction of this compound with muscle fiber proteins, specifically the myosin heavy chain, has been studied. Ajtai et al. (1992) discovered that different isomers of the compound modify the myosin heavy chain at distinct rates, influencing K(+)-EDTA- and Ca(2+)-activated ATPases differently. This research revealed the compound's stereospecificity for the myosin heavy chain, highlighting its potential for investigating muscle fiber protein structures and their interactions with other molecules (Ajtai et al., 1992).
Fluorescence Polarization and Orientation Studies
Subheading Orientation Studies in Skeletal Muscle Fibers
Sabido-David et al. (1998) utilized this compound for steady-state fluorescence polarization studies in single skeletal muscle fibers. This research offers detailed insights into the orientation of myosin regulatory light chains, providing a deep understanding of muscle contraction and relaxation mechanisms at the molecular level. The study emphasized the distinct orientations of the 5- and 6-isomers and their changes during the rigor-to-relaxed transition, making it a significant contribution to the field of muscle physiology (Sabido-David et al., 1998).
Dye-Protein Complex Conformation
Subheading Conformation of Dye-Protein Complexes
The conformation of this compound when bound to protein structures was explored by Ajtai and Burghardt (1995). Their research focused on how this compound, when bound as a dimer to the reactive sulfhydryl of myosin subfragment 1, changes in conformation and how these changes impact the dye-protein complex's spectroscopic signals. This detailed investigation offers valuable insights into the dye-protein interactions and their implications for understanding the protein's structural and functional aspects (Ajtai & Burghardt, 1995).
Propiedades
IUPAC Name |
N-[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl]-2-iodoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-20-22(12-16)33-23-13-17(30(3)4)7-10-21(23)26(20)19-8-5-15(28-24(31)14-27)11-18(19)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENCSKZMSUJDLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)NC(=O)CI)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24IN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436508 |
Source


|
| Record name | 6-IATR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136538-85-7 |
Source


|
| Record name | 6-IATR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5(6)-Iodoacetamidotetramethylrhodamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)


